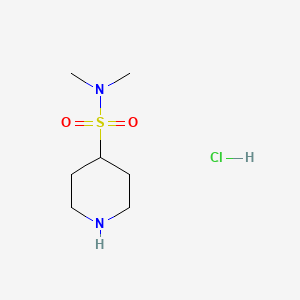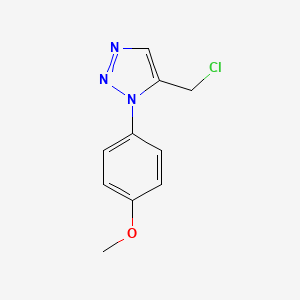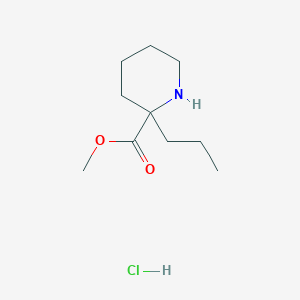![molecular formula C9H7ClN2O B1455709 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole CAS No. 1249972-62-0](/img/structure/B1455709.png)
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole (5-CPM-OXD) is an organochlorine compound belonging to the family of oxadiazoles. It is a versatile and highly reactive chemical compound with various applications in the field of organic synthesis and scientific research. 5-CPM-OXD has a wide array of unique properties that make it an attractive choice for a variety of lab experiments and research applications.
Applications De Recherche Scientifique
Crystallography
The compound has been used in crystallographic studies . The crystal structure of similar compounds has been analyzed, providing valuable insights into their molecular structure .
Antimicrobial Applications
The compound and its derivatives have shown significant antimicrobial properties . They have been found to be effective against a variety of bacterial and fungal species .
Antioxidative Applications
The compound has been found to exhibit antioxidative properties . This makes it potentially useful in the development of treatments for diseases caused by oxidative stress .
Antibiotic Applications
The compound has shown potential as an antibiotic . It has been found to be effective against a variety of bacterial species .
Anticancer Applications
The compound has shown potential in the treatment of cancer . It has been found to exhibit anticancer properties, making it a potential candidate for the development of new anticancer drugs .
Agricultural Applications
The compound has been found to exhibit a broad spectrum of agricultural biological activities . It has shown potential as a pesticide, with moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Some derivatives of the compound have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .
Synthesis of Novel Derivatives
The compound has been used as a starting point for the synthesis of novel derivatives . These derivatives have been evaluated for their biological activities, with some showing excellent antibacterial activity .
Potential Use in the Treatment of Allergies
While there is not much information available on this specific compound, similar compounds have been studied for their anti-allergic activities . This suggests that “5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole” could potentially be used in the treatment of allergies.
Mécanisme D'action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact mechanism of action can vary depending on the specific structure and functional groups of the oxadiazole compound.
Environmental Factors
The stability and efficacy of “5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole” could be influenced by various environmental factors. For instance, its stability could be affected by factors like temperature, pH, and presence of other chemicals . Its efficacy could be influenced by the specific biological environment it is introduced to, such as the pH of the body’s tissues, the presence of specific enzymes, and the compound’s ability to cross cell membranes.
Propriétés
IUPAC Name |
5-[chloro(phenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJCVZWWMDDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine dihydrochloride](/img/structure/B1455629.png)
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)


![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)


amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)